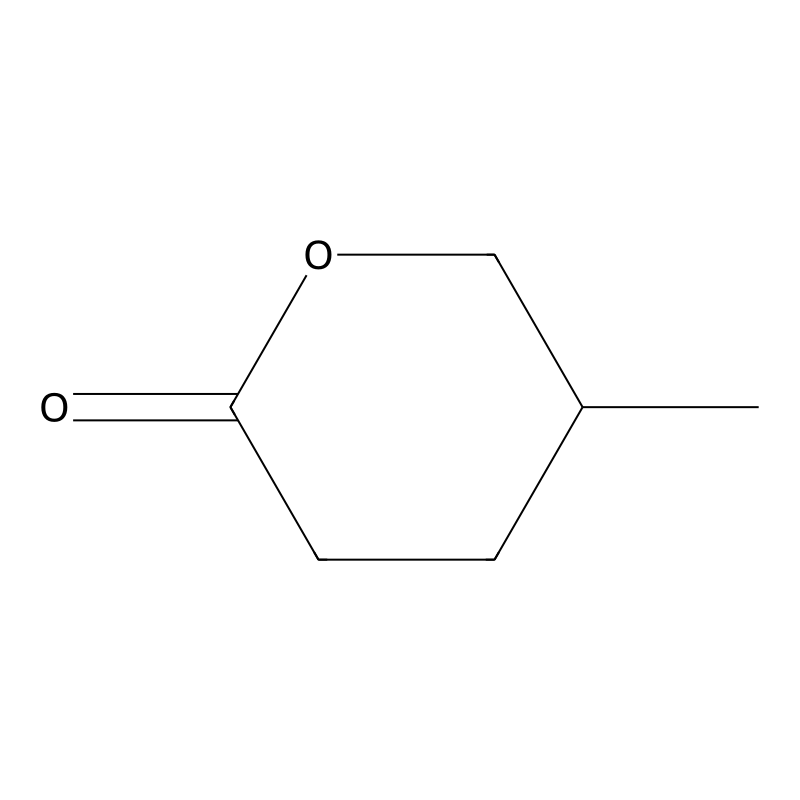5-methyltetrahydro-2H-pyran-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
-Methyltetrahydro-2H-pyran-2-one, also known as delta-hexalactone, serves as a valuable building block in organic synthesis due to its unique cyclic structure and reactive carbonyl group. Researchers have employed it in the synthesis of various complex molecules, including:
Heterocycles
The cyclic structure of 5-methyltetrahydro-2H-pyran-2-one allows for its incorporation into various heterocyclic rings, which are essential components of many pharmaceuticals and natural products. Studies have demonstrated its effectiveness in synthesizing pyranopyrazoles, [] pyranopyridines, and other heterocyclic scaffolds.
Natural Products
The molecule's resemblance to certain natural product substructures makes it a valuable precursor for their synthesis. Research has explored its application in the synthesis of bioactive compounds like (-)-cannabidiol, a major non-psychoactive component of cannabis, and avermectins, a class of potent antiparasitic agents.
Medicinal Chemistry:
The potential biological activities of 5-methyltetrahydro-2H-pyran-2-one have also attracted interest in medicinal chemistry. Studies have investigated its:
Antimicrobial Properties
Research suggests that 5-methyltetrahydro-2H-pyran-2-one exhibits activity against various bacterial and fungal strains. [] However, further investigation is necessary to determine its efficacy and potential for therapeutic development.
Anti-inflammatory Activity
Studies have reported the anti-inflammatory properties of 5-methyltetrahydro-2H-pyran-2-one derivatives, suggesting their potential application in treating inflammatory diseases. [] More research is needed to understand the underlying mechanisms and translate these findings into clinical applications.
5-Methyltetrahydro-2H-pyran-2-one is a cyclic organic compound with the molecular formula C₆H₁₀O₂. It has a molecular weight of approximately 114.142 Da and is characterized by a six-membered ring containing one oxygen atom, known as a lactone. This compound is notable for its pleasant odor, which has led to its use in the fragrance and flavoring industries. The structure of 5-methyltetrahydro-2H-pyran-2-one includes a methyl group at the 5-position, distinguishing it from other similar compounds and influencing its chemical reactivity and physical properties .
- Oxidation: This compound can be oxidized to form 5-methyl-2H-pyran-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: It can be reduced back to 5-hydroxy-4-methylpentanoic acid using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with nucleophiles such as amines or alcohols under acidic or basic conditions .
Research indicates that 5-methyltetrahydro-2H-pyran-2-one exhibits potential biological activities, particularly antimicrobial and antifungal properties. Studies have explored its efficacy against various pathogens, suggesting its utility in pharmaceutical applications. Its ability to interact with biological systems may also involve mechanisms related to enzyme inhibition or receptor modulation .
Several synthesis methods have been developed for 5-methyltetrahydro-2H-pyran-2-one:
- Cyclization of 5-Hydroxy-4-methylpentanoic Acid: This method involves acidic conditions to promote the formation of the lactone ring.
- Hydrogenation of 5-Methyl-2H-pyran-2-one: Using palladium on carbon as a catalyst under hydrogen gas facilitates this reaction.
In industrial settings, continuous flow reactors are often employed to optimize reaction conditions for high yield and purity, controlling factors such as temperature, pressure, and catalyst concentration .
5-Methyltetrahydro-2H-pyran-2-one finds applications across various fields:
- Organic Synthesis: It serves as a building block for more complex molecules in organic chemistry.
- Pharmaceutical Industry: The compound is being investigated as a potential intermediate in drug development.
- Fragrance and Flavoring: Its pleasant odor makes it suitable for use in perfumes and food flavorings .
Studies on the interactions of 5-methyltetrahydro-2H-pyran-2-one with biological systems have highlighted its potential effects on various enzymes and receptors. These interactions may lead to significant biochemical responses, including modulation of metabolic pathways. Further research is ongoing to elucidate the specific mechanisms underlying its biological activity and therapeutic potential .
Several compounds share structural similarities with 5-methyltetrahydro-2H-pyran-2-one:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tetrahydropyran | Six-membered ring with one oxygen atom | Lacks the methyl group at the 5-position |
| 5-Methyl-2H-pyran-2-one | Similar structure but contains a double bond in the ring | Different reactivity profile due to unsaturation |
| γ-Valerolactone | Five-membered lactone ring | Absence of methyl group; different physical properties |
The uniqueness of 5-methyltetrahydro-2H-pyran-2-one lies in its methyl group at the 5-position, which influences its reactivity, boiling point, solubility, and interactions with other molecules. This structural feature distinguishes it from its analogs and contributes to its diverse applications in chemistry and biology .








